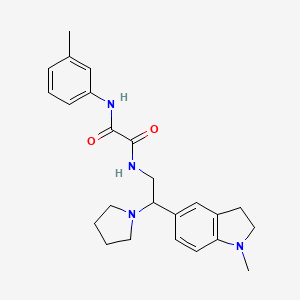

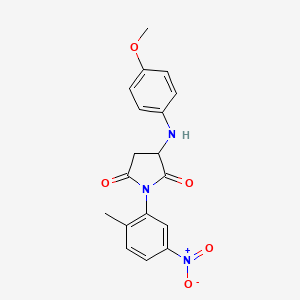

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-Methoxyphenyl)amino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is commonly referred to as MNP or Menadione and is known for its ability to act as an anticoagulant and antioxidant. In

Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Studies have shown that certain dioxolane derivatives, similar in structure to the compound , can undergo polymerization in the presence of tertiary organic bases. This process results in poly-α-esters with hydroxyl/carboxyl terminations, which are significant for developing materials with specific mechanical and chemical properties. The polymerization rate is influenced by the basicity of the initiating species, highlighting the importance of the compound's functional groups in such reactions (Smith & Tighe, 1981).

Organic Synthesis

The compound has been utilized in the synthesis of 3-acyltetramic acids, showcasing its versatility in organic transformations. This process involves acylation at C-3 by acid chlorides of saturated and unsaturated acids, facilitated by Lewis acids. The method provides an efficient protocol for synthesizing structurally diverse tetramic acids, which are valuable intermediates in pharmaceutical chemistry (Jones et al., 1990).

Electrochemical Studies

The electrochemical behavior of similar nitrophenyl-dihydropyridine derivatives has been explored, revealing insights into the reduction and oxidation processes in protic media. These findings have implications for developing electrochemical sensors and devices, where the compound's redox properties could be harnessed (David et al., 1995).

Catalysis

The compound has also been part of studies focused on catalysis, such as the synthesis of 1-(α-Aminoalkyl)-2-Naphthols using novel nano-catalysts. This research demonstrates the compound's potential role in catalyzed reactions, contributing to more efficient and selective synthetic pathways in organic chemistry (Goudarziafshar et al., 2021).

Propiedades

IUPAC Name |

3-(4-methoxyanilino)-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-11-3-6-13(21(24)25)9-16(11)20-17(22)10-15(18(20)23)19-12-4-7-14(26-2)8-5-12/h3-9,15,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBECRSZKGNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Methoxyphenyl)amino]-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)

![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)

![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B2524119.png)

![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)